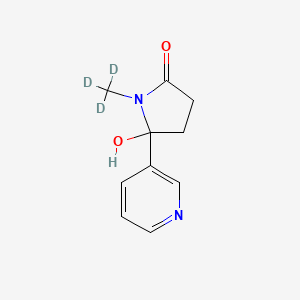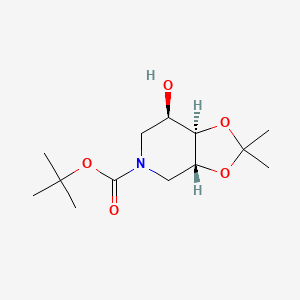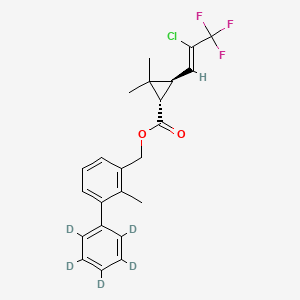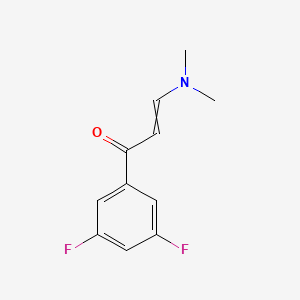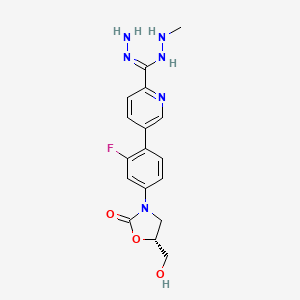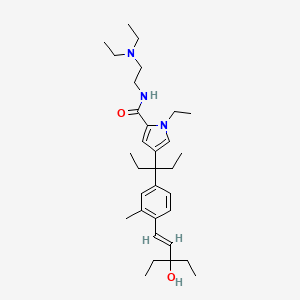
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin: is a naturally occurring triterpenoid compound. It is part of the oleanane family, which is known for its diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,11alpha)-Olean-12-ene-3,11-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at the 3 and 11 positions. Specific reagents and catalysts are used to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of (3beta,11alpha)-Olean-12-ene-3,11-diol may involve extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3beta,11alpha)-Olean-12-ene-3,11-diol.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3beta,11alpha)-Olean-12-ene-3,11-diol is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Biologically, this compound has been investigated for its anti-inflammatory and antioxidant properties. It has shown potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: In medicine, (3beta,11alpha)-Olean-12-ene-3,11-diol is explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health.
Mécanisme D'action
The mechanism of action of (3beta,11alpha)-Olean-12-ene-3,11-diol involves its interaction with various molecular targets. It can modulate signaling pathways related to inflammation and oxidative stress. The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Beta-Amyrin: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits anti-cancer and anti-inflammatory effects.
Uniqueness: (3beta,11alpha)-Olean-12-ene-3,11-diol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its dual hydroxyl groups at the 3 and 11 positions differentiate it from other similar triterpenoids.
Propriétés
Formule moléculaire |
C30H50O2 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20?,21?,22?,23?,24?,27-,28+,29-,30-/m1/s1 |
Clé InChI |
UBUHIKQRNDOKCZ-MRAFKFSXSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC(C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C1CC(CC2)(C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
